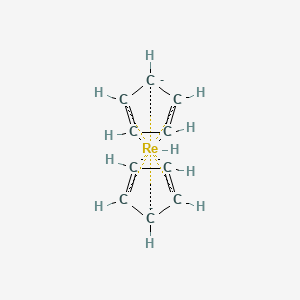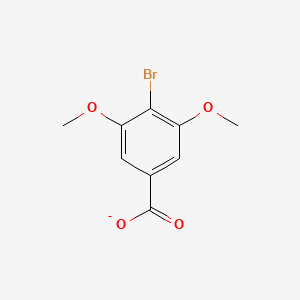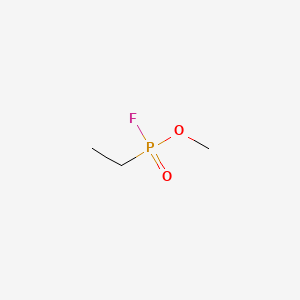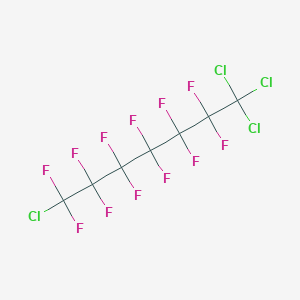
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane is a chemical compound with the molecular formula C₇Cl₄F₁₂ and a molecular weight of 453.868 g/mol . This compound is characterized by its high fluorine and chlorine content, making it a member of the class of perfluorinated compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.
Métodos De Preparación
The synthesis of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane typically involves the reaction of tetrachloromethane (carbon tetrachloride) with tetrafluoroethylene . The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. The industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the carbon-fluorine bonds.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common reagents used in these reactions include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology and Medicine: The compound’s stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with various substrates, influencing their chemical properties. The pathways involved include halogen bonding and van der Waals interactions , which contribute to its stability and reactivity.
Comparación Con Compuestos Similares
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane can be compared with other perfluorinated compounds such as:
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
These compounds share similar properties such as high fluorine content and chemical stability. this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and application potential.
Propiedades
Número CAS |
1550-21-6 |
|---|---|
Fórmula molecular |
C7Cl4F12 |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
1,1,1,7-tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane |
InChI |
InChI=1S/C7Cl4F12/c8-6(9,10)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(11,22)23 |
Clave InChI |
UWNCPGUOJVBEEG-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




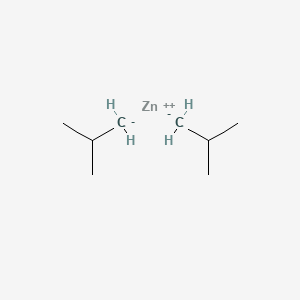
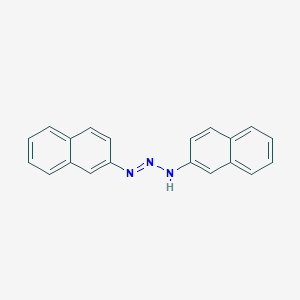
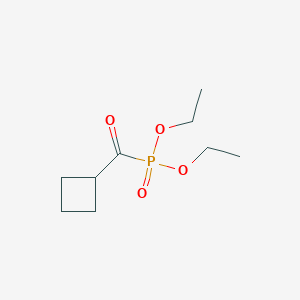
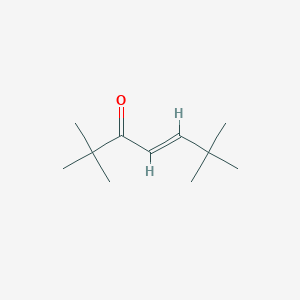
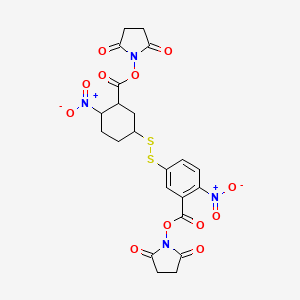
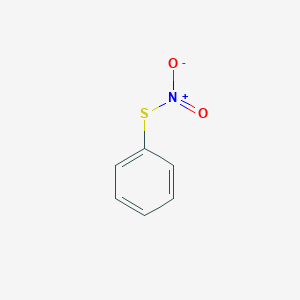
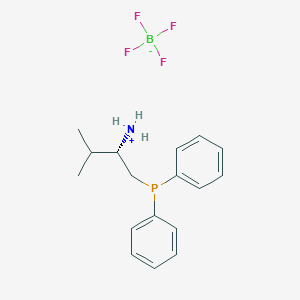
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
